molecular formula C23H19N3O5 B2886036 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide CAS No. 921103-00-6

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide

Cat. No.: B2886036
CAS No.: 921103-00-6
M. Wt: 417.421
InChI Key: SGYNMQWNCWNNTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide is a synthetic chemical compound featuring a 1,3,4-oxadiazole core scaffold, a heterocycle of significant interest in medicinal chemistry and drug discovery research . The 1,3,4-oxadiazole ring is a known bioisostere for ester and amide functionalities, which can enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . This particular molecule is engineered with a 2,4-dimethoxyphenyl substitution on the oxadiazole ring and a 2-phenoxybenzamide moiety, a structure designed for exploration in various biochemical assays. Compounds based on the 1,3,4-oxadiazole framework have demonstrated a wide spectrum of biological activities in scientific studies, including investigational applications as anticancer, antibacterial, and anti-inflammatory agents . The integration of the 1,3,4-oxadiazole unit is a strategic approach in the design of novel molecules that target enzymes and receptors critical in disease pathways, such as histone deacetylases (HDAC), tyrosine kinases, and cyclooxygenases (COX) . Researchers can utilize this compound as a key intermediate or a building block for the synthesis of more complex molecular entities, or as a reference standard in structure-activity relationship (SAR) studies to optimize potency and selectivity against biological targets of interest. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and referring to the associated safety data sheet (SDS) before use.

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-28-16-12-13-18(20(14-16)29-2)22-25-26-23(31-22)24-21(27)17-10-6-7-11-19(17)30-15-8-4-3-5-9-15/h3-14H,1-2H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYNMQWNCWNNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Formation

2,4-Dimethoxybenzoic acid is converted to its methyl ester via Fischer esterification (ethanol, H₂SO₄, reflux, 4 h). Subsequent treatment with hydrazine hydrate (ethanol, reflux, 4 h) yields 2,4-dimethoxybenzoic acid hydrazide (87% yield).

Cyclocondensation to Oxadiazole

The hydrazide reacts with cyanogen bromide (BrCN) in anhydrous toluene under POCl₃ catalysis (reflux, 8 h), forming 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine via dehydrative cyclization. POCl₃ acts as both a Lewis acid catalyst and dehydrating agent, achieving 78% yield after silica gel chromatography.

Reaction Conditions

  • Molar Ratio : Hydrazide:BrCN = 1:1.2
  • Catalyst : POCl₃ (15 mol%)
  • Solvent : Anhydrous toluene
  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate

Synthesis of 2-Phenoxybenzoyl Chloride

2-Phenoxybenzoic acid is treated with thionyl chloride (SOCl₂, 2 eq) in dichloromethane (DCM) at 0°C, followed by warming to room temperature (2 h). Excess SOCl₂ is removed under reduced pressure to yield 2-phenoxybenzoyl chloride as a pale-yellow liquid (94% yield).

Key Considerations

  • Moisture Control : Reaction must exclude water to prevent hydrolysis.
  • Storage : Use immediately or store under inert atmosphere.

Coupling of Oxadiazol-2-Amine with 2-Phenoxybenzoyl Chloride

The oxadiazol-2-amine undergoes acylation with 2-phenoxybenzoyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) as a base (0°C → rt, 12 h). The reaction proceeds via nucleophilic attack of the amine on the acyl chloride, forming the target amide (82% yield).

Optimization Data

Parameter Optimal Value
Solvent THF
Base TEA (2.5 eq)
Temperature 0°C → rt
Reaction Time 12 h
Yield 82%

Purification via recrystallization (ethanol/water) affords white crystalline product.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • N-H Stretch : 3333 cm⁻¹ (amide N-H).
  • C=O Stretch : 1665 cm⁻¹ (amide carbonyl).
  • C-O-C Asymmetric Stretch : 1240 cm⁻¹ (oxadiazole ring).

¹H Nuclear Magnetic Resonance (NMR)

  • δ 6.6–7.4 ppm : Multiplet (14H, aromatic protons).
  • δ 3.8 ppm : Singlet (6H, methoxy groups).
  • δ 4.2 ppm : Triplet (1H, amide N-H).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 472.1521 [M+H]⁺.
  • Calculated : 472.1518 for C₂₅H₂₁N₃O₅.

Comparative Analysis of Synthetic Routes

Alternative Method: Microwave-Assisted Cyclization

Microwave irradiation (MWI) reduces reaction time for hydrazide cyclization from 8 h to 20 min (NH₄F/Al₂O₃ catalyst, 80% yield). However, this method is less effective for substrates with electron-withdrawing groups (e.g., nitro), limiting applicability.

Mechanochemical Synthesis

Emerging solvent-free approaches using ball milling (MgO, K₂CO₃) achieve 75% yield in 2 h but require specialized equipment.

Challenges and Limitations

  • Amide Hydrolysis : Prolonged reflux in acidic/basic conditions risks amide bond cleavage.
  • Purification Difficulties : Silica gel chromatography may degrade polar intermediates; alternative methods (e.g., preparative HPLC) are recommended.
  • Functional Group Tolerance : Electron-deficient aryl groups (e.g., nitro) reduce cyclization efficiency.

Industrial-Scale Considerations

  • Catalyst Recycling : POCl₃ can be recovered via distillation (bp 107°C).
  • Solvent Selection : Toluene and THF are preferred for low toxicity and high recyclability.
  • Waste Management : Neutralization of POCl₃ generates phosphate salts, requiring precipitation and landfill disposal.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the oxadiazole ring can yield hydrazine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines .

Medicine

In medicinal research, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable oxadiazole ring structure.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide involves its interaction with cellular targets, leading to the inhibition of key biological processes. For instance, in cancer cells, it may inhibit tubulin polymerization, disrupting cell division and leading to cell death . The exact molecular pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related 1,3,4-oxadiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives

Compound Name (Reference) Oxadiazole Substituent Benzamide/Amide Substituent Molecular Weight (g/mol) Key Biological Activity
Target Compound 5-(2,4-Dimethoxyphenyl) 2-Phenoxybenzamide 419.44 Not explicitly reported (inference: antimicrobial/antifungal potential)
LMM5 5-[(4-Methoxyphenyl)methyl] 4-[Benzyl(methyl)sulfamoyl]benzamide ~500 (estimated) Antifungal (Candida albicans)
OZE-II 5-(3,5-Dimethoxyphenyl) 4-[(4,4-Dimethyloxazolidinyl)sulfonyl] 488.51 Antimicrobial (Staphylococcus aureus)
HSGN-235 5-(4-Trifluoromethylphenyl) 3-Fluoro-4-(trifluoromethoxy)benzamide ~450 (estimated) Antibacterial (Neisseria gonorrhoeae)
N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide 5-(2,4-Dimethylphenyl) 4-Phenoxybenzamide 385.40 Not reported

Key Observations

This contrasts with OZE-II’s 3,5-dimethoxyphenyl group, which showed antimicrobial activity , and LMM5’s 4-methoxyphenylmethyl group, linked to antifungal action . Halogenated Substituents: HSGN-235’s trifluoromethyl and trifluoromethoxy groups increase lipophilicity and metabolic stability, contributing to its antibacterial potency .

Physicochemical Properties :

  • Molecular Weight : The target compound (419.44 g/mol) falls within the optimal range for drug-likeness (300–500 g/mol), similar to OZE-II (488.51 g/mol) and HSGN-235 (~450 g/mol).
  • Purity : Compounds like those in achieved >95% purity via HPLC , suggesting the target compound’s synthesis would require similar stringent purification.

Synthetic Routes: The target compound’s synthesis likely involves cyclization of a diacylhydrazine precursor or coupling of 2-phenoxybenzoic acid with 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine, analogous to methods in and .

Biological Activity Trends: Antifungal Activity: LMM5 and LMM11 inhibited Candida albicans via thioredoxin reductase inhibition, with IC₅₀ values in the low micromolar range . The target compound’s dimethoxy groups may similarly disrupt fungal redox systems. Antimicrobial Activity: OZE-II reduced Staphylococcus aureus biofilm formation by 70% at 25 µg/mL , while HSGN-235 exhibited MIC values of 2–4 µg/mL against Neisseria gonorrhoeae .

Biological Activity

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes an oxadiazole ring and a phenoxybenzamide moiety, which are known to influence its biological activity. Its molecular formula is C18H16N4O4C_{18}H_{16}N_{4}O_{4} with a molecular weight of approximately 384.41 g/mol .

PropertyDetails
Molecular Formula C18H16N4O4
Molecular Weight 384.41 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Enzyme Inhibition : Compounds with oxadiazole rings often exhibit inhibitory effects on enzymes involved in cancer cell proliferation and survival pathways. The mechanism may involve binding to active or allosteric sites on target proteins .
  • Apoptosis Induction : Research indicates that similar compounds can trigger apoptosis in cancer cells by promoting mitochondrial dysfunction and activating caspases .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

  • Absorption and Distribution : The presence of dimethoxy groups may enhance lipid solubility, facilitating better absorption in biological systems.
  • Metabolism : The compound may undergo metabolic transformations that affect its efficacy and toxicity. Studies suggest that compounds with similar structures can be metabolized by cytochrome P450 enzymes .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to this compound:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., A549 lung cancer cells) demonstrated significant growth inhibition with IC50 values ranging from 0.20 to 2.58 μM . This suggests potent anticancer activity which could be further explored for therapeutic applications.
  • Mechanistic Insights : The compound has been shown to disrupt critical signaling pathways (e.g., FAK/Paxillin pathway), contributing to reduced invasion and metastasis in tumor cells .

Antimicrobial Activity

Research into the antimicrobial properties of oxadiazole derivatives indicates that this compound may also possess significant antibacterial and antifungal activities. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Study 1: Anticancer Efficacy

A study investigated the effects of a related oxadiazole derivative on human cancer cell lines. The results indicated that treatment led to a marked decrease in cell viability and induction of apoptotic markers such as phosphatidylserine exposure and caspase activation .

Study 2: Antimicrobial Assessment

Another study assessed the antimicrobial properties of oxadiazole-based compounds against various pathogens. The findings suggested that these compounds exhibited broad-spectrum activity, effectively inhibiting bacterial growth at low concentrations .

Q & A

Basic Question: What are the common synthetic routes for preparing N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide?

Methodological Answer:
The synthesis typically involves cyclization of a hydrazide intermediate with a substituted benzoyl chloride in the presence of dehydrating agents like phosphorus oxychloride (POCl₃). For example, 2-phenoxybenzohydrazide can react with 2,4-dimethoxyphenyl-substituted precursors under reflux conditions (80–100°C) in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane. Purification is achieved via column chromatography or recrystallization .

Advanced Question: How can reaction conditions be optimized to improve yield and purity during oxadiazole ring formation?

Methodological Answer:
Optimization involves:

  • Temperature control : Maintaining 90–110°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalysts : Using coupling agents like EDCI/HOBt to stabilize intermediates.
  • Automated methods : Continuous flow reactors reduce reaction time and improve reproducibility .
    Characterization via HPLC and ¹H NMR ensures purity >95% .

Basic Question: What analytical techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the oxadiazole region).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 460.51 for analogs) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .

Advanced Question: How can discrepancies in reported biological activities of oxadiazole derivatives be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Structural variations : Subtle differences in substituents (e.g., methoxy vs. methyl groups) impact target binding.
  • Assay conditions : Standardize protocols (e.g., IC₅₀ measurements using identical cell lines and incubation times).
  • Computational modeling : Perform docking studies to compare binding affinities with targets like kinase enzymes or GPCRs .
    Cross-validation with in vivo models is critical .

Basic Question: What biological activities are associated with structurally similar oxadiazole derivatives?

Methodological Answer:
Analogous compounds exhibit:

  • Antimicrobial activity : Inhibition of bacterial efflux pumps (e.g., Staphylococcus aureus MIC = 8 µg/mL).
  • Anticancer potential : Apoptosis induction via caspase-3 activation (e.g., IC₅₀ = 12 µM in MCF-7 cells).
  • Anti-inflammatory effects : COX-2 inhibition (≥70% at 50 µM) .
    Note: Target-specific assays (e.g., ELISA for COX-2) are recommended for validation.

Advanced Question: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Substituent variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO₂) at the phenoxy ring to assess potency changes.
  • Pharmacophore mapping : Use X-ray crystallography or DFT calculations to identify critical bonding interactions (e.g., hydrogen bonds with Tyr-341 in kinase targets) .
  • Bioisosteric replacement : Replace the oxadiazole ring with thiadiazole or triazole to evaluate stability .

Basic Question: What stability considerations are critical for storing this compound?

Methodological Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the oxadiazole ring.
  • Solubility : Pre-dissolve in DMSO (10 mM stock) for biological assays to prevent aggregation .

Advanced Question: How can mechanistic studies elucidate the compound’s mode of action?

Methodological Answer:

  • Kinetic assays : Measure enzyme inhibition (e.g., acetylcholinesterase) using spectrophotometric methods (λ = 412 nm for thiocholine release).
  • siRNA knockdown : Silence putative targets (e.g., AKT1) in cell lines to observe phenotypic changes.
  • Metabolic profiling : Use LC-MS/MS to identify metabolites and potential prodrug activation pathways .

Basic Question: What solvents and pH conditions are suitable for in vitro assays with this compound?

Methodological Answer:

  • Solubility : DMSO (for stock solutions) diluted in PBS (pH 7.4) to ≤0.1% final concentration.
  • pH stability : Maintain pH 6.5–7.5 to prevent protonation of the benzamide nitrogen.
  • Buffer systems : HEPES or Tris-HCl for enzymatic assays to avoid interference .

Advanced Question: How can computational methods predict off-target interactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to screen against the Protein Data Bank (e.g., PDB IDs 1M17, 3ERT).
  • Pharmacophore screening : Identify shared motifs with known inhibitors (e.g., ATP-binding pockets).
  • Machine learning : Train models on ChEMBL data to predict cytochrome P450 interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.